4-ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride
Description
4-Ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl chloride is a sulfonyl chloride derivative characterized by a benzenesulfonyl core substituted with an ethoxy group at the 4-position and a 3-nitrophenyl urea moiety at the 3-position. Its molecular formula is C₁₄H₁₂ClN₃O₅S, with a molecular weight of ~369.78 g/mol (calculated based on analogous compounds) . The compound’s structure combines electron-withdrawing (nitro group) and electron-donating (ethoxy group) substituents, which influence its reactivity, solubility, and stability. Sulfonyl chlorides are typically reactive intermediates used in synthesizing sulfonamides, dyes, and pharmaceuticals.
Properties
IUPAC Name |
4-ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O6S/c1-2-25-14-7-6-12(26(16,23)24)9-13(14)18-15(20)17-10-4-3-5-11(8-10)19(21)22/h3-9H,2H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTUSZZSDWARDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Hydrogen gas with a catalyst, tin(II) chloride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines
Sulfonate Esters: Formed from substitution reactions with alcohols
Amino Derivatives: Formed from the reduction of the nitro group
Carboxylic Acid Derivatives: Formed from the oxidation of the ethoxy group
Scientific Research Applications
Anticancer Activity
Research indicates that sulfonamide derivatives, including 4-ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl chloride, may exhibit significant anticancer properties. Sulfonamide compounds are known to inhibit enzymes critical for tumor growth and metastasis. For instance, studies have shown that similar compounds can effectively inhibit tumor invasion and metastasis, suggesting a promising pathway for the development of anticancer agents .
Antibacterial Properties
The compound's structural characteristics allow it to interact with bacterial enzymes, making it a candidate for antibacterial drug development. Sulfonamides traditionally act as inhibitors of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This mechanism positions this compound as a potential antibacterial agent .
Pesticide Development
The unique reactivity of sulfonyl chlorides enables them to serve as intermediates in the synthesis of various agrochemicals, including pesticides and herbicides. The incorporation of the nitrophenyl group may enhance the biological activity of resulting compounds, making them more effective in pest control applications .
Synthesis and Derivative Development
The sulfonyl chloride functional group in this compound allows for versatile chemical transformations, enabling the synthesis of various derivatives with tailored biological activities. Research into modifying the nitrophenyl moiety or combining it with other functional groups could lead to new compounds with enhanced pharmacological profiles.
Case Study: Anticancer Compound Development
A study explored the synthesis of novel sulfonamide derivatives based on the structure of this compound. The derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, indicating that structural modifications could significantly impact their efficacy as anticancer agents .
Case Study: Antibacterial Efficacy
Another research project focused on evaluating the antibacterial activity of sulfonamide derivatives synthesized from this compound. The study found that specific modifications improved their potency against Gram-positive bacteria, highlighting the potential for developing new antibiotics based on this chemical framework.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride depends on the specific reaction it undergoes. In substitution reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form new covalent bonds. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons, often facilitated by a catalyst. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
4-Ethoxy-3-{[(Pyridin-4-yl)Carbamoyl]Amino}Benzene-1-Sulfonyl Chloride (CAS 820245-44-1)
- Molecular Formula : C₁₄H₁₆ClN₃O₈S₂ (includes a sulfate counterion)
- Molecular Weight : 453.865 g/mol .
- Key Differences :
- Replaces the 3-nitrophenyl group with a pyridin-4-yl urea moiety.
- Contains a sulfate group, enhancing water solubility compared to the target compound.
- Higher molecular weight due to additional sulfur and oxygen atoms.
4-[(3-Methyl-4-Nitrophenyl)Carbamoylamino]Benzenesulfonyl Chloride
- Molecular Formula : C₁₄H₁₂ClN₃O₅S (identical to the target compound)
- Molecular Weight : 369.78 g/mol .
- Key Differences: Substitutes the 3-nitrophenyl group with a 3-methyl-4-nitrophenyl group.
Benzenesulfonyl Chloride (CAS 98-09-9)
Physicochemical Properties
Destruction Protocols
- Target Compound :
- Pyridin-4-yl Analogue :
- Sulfate counterion may necessitate neutralization post-hydrolysis .
Biological Activity
4-Ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl chloride, also known by its CAS number 678185-98-3, is a sulfonamide derivative with potential biological activities. This compound features a unique combination of functional groups that may confer specific pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and related fields.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 399.81 g/mol. The compound's structure includes an ethoxy group, a nitrophenyl moiety, and a sulfonyl chloride functional group, which contributes to its reactivity and potential biological effects .
| Property | Value |
|---|---|
| CAS Number | 678185-98-3 |
| Molecular Formula | C15H14ClN3O6S |
| Molar Mass | 399.81 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Properties
Compounds similar to this compound have been studied for their antimicrobial activities. Sulfonamide derivatives are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects against various pathogens .
Cytotoxicity and Pharmacological Effects
Research indicates that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. The presence of the nitrophenyl group may enhance the compound's interaction with biological targets, potentially leading to increased anticancer activity .
Case Study: Anticancer Activity
A study involving structurally related sulfonamide derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The compounds were found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism that could be explored for therapeutic applications .
Enzyme Inhibition Studies
Recent investigations into the enzyme inhibition properties of this compound have shown promising results. Inhibitory assays revealed that this compound could effectively inhibit certain proteases involved in cancer progression, making it a candidate for further development as an anticancer agent .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds.
Table 2: Comparison of Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Ethoxy-3-(3-nitrophenyl)ureido-benzenesulfonyl chloride | 678185-98-3 | Contains nitrophenyl; potential anticancer activity |
| 4-Ethoxy-3-(4-fluorophenyl)ureido-benzenesulfonyl chloride | 678186-02-2 | Features a fluorophenyl group; antibacterial properties |
| 4-Fluoroaniline sulfonamide | Not Specified | Simple aniline structure; known for antibacterial effects |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 4-ethoxy-3-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl chloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sulfonation of the benzene ring followed by sequential functionalization. Key steps include:
- Sulfonation : Use chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation.
- Ethoxylation : Introduce the ethoxy group via nucleophilic substitution (e.g., using sodium ethoxide in ethanol).
- Carbamoylamino linkage : React the intermediate with 3-nitrophenyl isocyanate in anhydrous DMF, ensuring inert conditions to prevent hydrolysis .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of isocyanate to sulfonamide intermediate) to maximize yield.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., ethoxy group at C4, carbamoylamino linkage at C3).
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
- FT-IR : Identify functional groups (e.g., sulfonyl chloride peak at ~1370 cm, nitro group at ~1520 cm) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reactivity data during nucleophilic substitution reactions involving the sulfonyl chloride group?
- Case study : Discrepancies in reactivity with amines (e.g., slower kinetics in polar aprotic solvents vs. faster in THF) may arise from solvent-dependent solvation effects.
- Methodology :
- Kinetic studies : Use stopped-flow techniques to measure reaction rates under varying conditions.
- Computational modeling : Employ DFT calculations (e.g., Gaussian 16) to analyze transition states and solvent effects .
- Validation : Cross-reference experimental results with theoretical models to identify dominant factors (e.g., steric hindrance vs. electronic effects).
Q. How can the compound’s thermal stability be systematically evaluated for applications in high-temperature reactions?
- Approach :
- Thermogravimetric analysis (TGA) : Measure decomposition temperature under nitrogen/air atmospheres.
- Differential scanning calorimetry (DSC) : Identify exothermic/endothermic events (e.g., sulfonyl chloride decomposition above 150°C).
- Isothermal stability tests : Store the compound at 80–100°C for 24–72 hours and monitor purity via HPLC .
Q. What methodologies are recommended for studying the compound’s potential as a protease inhibitor in biochemical assays?
- Experimental design :
- Enzyme kinetics : Use fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) to measure inhibition constants ().
- Docking simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteases.
- SAR analysis : Synthesize analogs (e.g., varying nitro group position) to correlate structure with activity .
Q. How can researchers address discrepancies in spectroscopic data between synthesized batches?
- Root cause analysis :
- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed sulfonic acid derivatives).
- Crystallography : Compare single-crystal XRD data to confirm polymorphic variations.
- Batch control : Standardize purification methods (e.g., column chromatography with silica gel vs. reverse-phase HPLC) .
Methodological Frameworks
Q. What theoretical frameworks guide the design of experiments involving this compound’s reactivity?
- Conceptual basis :
- Hammett equation : Correlate substituent effects (e.g., nitro group’s electron-withdrawing nature) on reaction rates.
- Frontier molecular orbital theory : Predict sites of electrophilic/nucleophilic attack using HOMO-LUMO gaps .
Q. How can computational tools enhance the interpretation of experimental data for this compound?
- Tools and workflows :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
